2-Methoxyestrone-1,4,16,16-d4
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Overview
Description
2-Methoxyestrone-1,4,16,16-d4 is a deuterated form of 2-methoxyestrone, a natural estrogen hormone found in the human body. This compound is often used in scientific research due to its stable isotope labeling, which aids in various analytical and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyestrone-1,4,16,16-d4 typically involves the deuteration of 2-methoxyestrone. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms at the specified positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound with high isotopic purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyestrone-1,4,16,16-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to methoxyestrone derivatives.
Reduction: Formation of reduced methoxyestrone analogs.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed.
Major Products
The major products formed from these reactions include various methoxyestrone derivatives, which are useful intermediates in the synthesis of more complex estrogen analogs .
Scientific Research Applications
2-Methoxyestrone-1,4,16,16-d4 is widely used in scientific research, including:
Mechanism of Action
2-Methoxyestrone-1,4,16,16-d4 exerts its effects by interacting with estrogen receptors in the body. It mimics the action of natural estrogens, binding to estrogen receptors and modulating gene expression. This interaction influences various physiological processes, including cell growth, differentiation, and metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyestrone: The non-deuterated form of the compound.
4-Methoxyestrone-1,2,16,16-d4: Another deuterated methoxyestrone analog.
2-Methoxyestradiol: A methoxylated catechol estrogen and a metabolite of 2-hydroxyestrone.
Uniqueness
2-Methoxyestrone-1,4,16,16-d4 is unique due to its stable isotope labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracing of metabolic pathways are essential .
Properties
IUPAC Name |
(8R,9S,13S,14S)-1,4,6-trideuterio-3-deuteriooxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i3D,9D,10D/hD/t3?,12-,13+,15-,19- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEUWNKSCXYKBU-NZTFOOEBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C[C@@H]2[C@H](CC[C@]3([C@H]2CCC3=O)C)C4=C(C(=C(C(=C14)[2H])O[2H])OC)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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